2-Hydroxy Desipramine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

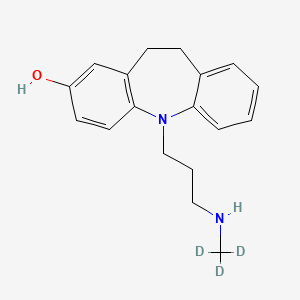

2-Hydroxy Desipramine-d3 is a deuterated form of 2-Hydroxy Desipramine, which is an active metabolite of the tricyclic antidepressant Desipramine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Desipramine. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Desipramine-d3 typically involves the hydroxylation of Desipramine-d3. The process begins with the deuterium-labeled Desipramine, which undergoes a hydroxylation reaction to introduce a hydroxyl group at the 2-position of the dibenzazepine ring. This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, under controlled laboratory conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the efficient conversion of Desipramine-d3 to its hydroxylated form. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Desipramine-d3 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced back to Desipramine-d3 under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-keto Desipramine-d3 or 2-carboxy Desipramine-d3.

Reduction: Regeneration of Desipramine-d3.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy Desipramine-d3 is extensively used in scientific research, particularly in the fields of:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Desipramine and its metabolites.

Biology: Studied for its role in the metabolic pathways of tricyclic antidepressants.

Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.

Mechanism of Action

2-Hydroxy Desipramine-d3 exerts its effects primarily through the inhibition of norepinephrine reuptake. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also has a minor effect on serotonin reuptake. The molecular targets include norepinephrine transporters and, to a lesser extent, serotonin transporters. The pathways involved are primarily related to neurotransmitter reuptake inhibition .

Comparison with Similar Compounds

Similar Compounds

Desipramine: The parent compound, used as a tricyclic antidepressant.

Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Amitriptyline: A tertiary amine tricyclic antidepressant with a broader spectrum of action.

Uniqueness

2-Hydroxy Desipramine-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling distinguishes it from non-labeled compounds and provides valuable insights into the metabolic pathways and interactions of Desipramine .

Biological Activity

2-Hydroxy Desipramine-d3 is a deuterated metabolite of Desipramine, a tricyclic antidepressant (TCA) primarily used in the treatment of major depressive disorder. The deuterium labeling (d3) allows researchers to trace its metabolic pathways and assess its pharmacokinetic properties more accurately. This article examines the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and relevant case studies.

This compound acts primarily as a metabolite of Desipramine, which exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and mood regulation .

Key Biochemical Pathways

The formation of this compound occurs through glucuronidation, a phase II metabolic reaction that increases solubility for easier excretion. The compound's pharmacokinetics can be influenced by various factors, including genetic polymorphisms affecting enzyme activity (e.g., CYP2D6) that metabolize TCAs.

Pharmacokinetics

A study involving healthy male volunteers revealed that after an oral dose of Desipramine, 2-Hydroxy Desipramine appeared early in the plasma with significant peak concentrations. The area under the concentration-time curve (AUC) for this metabolite was found to be between 51% to 94% of that for the parent drug, indicating substantial accumulation and potential pharmacological activity .

Biological Activity

The biological activity of this compound includes:

- Antidepressant Effects : As a metabolite, it may contribute to the overall antidepressant efficacy of Desipramine. Future studies are recommended to assess its therapeutic potential independently .

- Drug Interactions : Understanding how this compound interacts with other medications is crucial for predicting therapeutic outcomes and avoiding adverse effects. Its role in drug-drug interactions is an area of ongoing research.

Case Studies and Research Findings

Research has highlighted several important findings regarding this compound:

- Clinical Pharmacogenetics : Variability in patient response to TCAs like Desipramine can be attributed to genetic differences in metabolic enzymes. Studies indicate that individuals with certain CYP2D6 genotypes may experience different levels of this compound, impacting efficacy and side effects .

- Comparative Studies : In comparative studies with other metabolites such as 2-Hydroxydesmethylimipramine Glucuronide, researchers have noted differences in pharmacological profiles and potential therapeutic applications.

Data Table: Comparative Metabolite Profiles

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Hydroxydesmethylimipramine | Similar glucuronide structure | Derived from desmethylimipramine |

| 2-Hydroxy Desmethylimipramine | Hydroxylated derivative | Lacks glucuronide conjugation |

| N-desmethyl Desipramine | Parent compound | Unmodified structure without hydroxylation |

Properties

IUPAC Name |

11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBOLMRGMDGLD-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.